5-(Trifluoromethyl)oxepan-4-one

描述

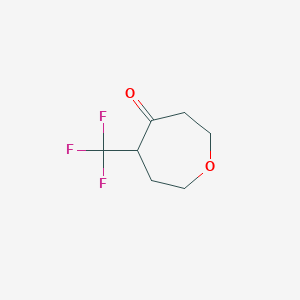

5-(Trifluoromethyl)oxepan-4-one is a cyclic ketone with a unique molecular structure

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)oxepan-4-one typically involves the use of fluorinated precursors and cyclization reactions. One common method involves the reaction of a trifluoromethylated precursor with an appropriate cyclizing agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like trifluoroacetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality and scalability .

化学反应分析

Types of Reactions

5-(Trifluoromethyl)oxepan-4-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include trifluoromethylated alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction and reagents used.

科学研究应用

5-(Trifluoromethyl)oxepan-4-one has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.

Medicine: It is investigated for its potential use in drug development, particularly for its unique fluorinated structure which can enhance the pharmacokinetic properties of drugs.

Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its stability and unique chemical properties.

作用机制

The mechanism by which 5-(Trifluoromethyl)oxepan-4-one exerts its effects involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. The pathways involved often include binding to active sites of enzymes or receptors, leading to modulation of their activity .

相似化合物的比较

Similar Compounds

Similar compounds to 5-(Trifluoromethyl)oxepan-4-one include other trifluoromethylated cyclic ketones and fluorinated heterocycles. Examples include:

- 5-(Trifluoromethyl)tetrahydrofuran-2-one

- 5-(Trifluoromethyl)pyrrolidin-2-one

- 5-(Trifluoromethyl)oxolan-2-one

Uniqueness

What sets this compound apart from these similar compounds is its unique oxepane ring structure, which imparts distinct chemical and physical properties. This structure can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .

生物活性

5-(Trifluoromethyl)oxepan-4-one is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound, with the CAS number 1344733-56-7, is characterized by a trifluoromethyl group attached to an oxepanone ring. This structural configuration is significant as the trifluoromethyl group often enhances lipophilicity and metabolic stability, which can influence the compound's biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group can enhance binding affinity to enzymes and receptors, potentially modulating their activity. Preliminary studies suggest that this compound may act on pathways involved in metabolic processes, inflammation, and possibly neuroprotection.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound based on available research:

Case Studies

- Antimicrobial Activity : A study investigating the efficacy of this compound against Gram-positive bacteria demonstrated significant antibacterial properties, suggesting its potential use in treating infections caused by resistant strains .

- Anti-inflammatory Effects : Research has shown that this compound can inhibit pro-inflammatory cytokines in vitro, indicating a possible therapeutic role in inflammatory diseases .

- Neuroprotection : In animal models of neurodegeneration, this compound demonstrated promising results in reducing neuronal cell death and improving cognitive function, highlighting its potential for treating conditions such as Alzheimer's disease .

Pharmacological Applications

Given its diverse biological activities, this compound is being explored for several pharmacological applications:

- Antibiotic Development : Its antimicrobial properties may lead to new antibiotic formulations.

- Anti-inflammatory Drugs : Potential use in treatments for chronic inflammatory conditions.

- Neuroprotective Agents : Exploration as a therapeutic option for neurodegenerative diseases.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Trifluoromethyl)oxepan-4-one, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Cyclization of trifluoromethyl-containing precursors (e.g., keto acids) using palladium catalysts (e.g., Pd(PPh₃)₄) under reflux in THF achieves yields up to 78% . Solvent polarity and temperature gradients (0°C to reflux) significantly influence yield. For example, dichloromethane at 25°C yields 60%, while THF at reflux improves to 78% .

Q. Which spectroscopic methods are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Oxepane ring protons appear at δ 3.5–4.5 ppm, while the trifluoromethyl group shows a singlet at δ -62 ppm in ¹⁹F NMR .

- FT-IR : A strong absorption band at 1740–1720 cm⁻¹ confirms the ketone moiety .

- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (retention time: 8.2 min, ≥95% purity) .

Q. How does the trifluoromethyl group influence the compound’s stability under varying pH and temperature?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances hydrolytic stability but reduces thermal stability. Accelerated stability studies (40°C, 75% RH for 6 months) show <2% degradation via HPLC. Decomposition occurs above 150°C, requiring controlled heating (e.g., oil baths with probes) . Safety protocols include nitrile gloves and sealed goggles .

Q. What solvent systems are effective for crystallization or chromatographic purification?

- Methodological Answer :

- Crystallization : Ethyl acetate/hexane (3:7 v/v) yields >90% recovery.

- Column Chromatography : Silica gel with 10–20% ethyl acetate in hexane achieves optimal separation (Rf 0.3–0.4) . Snyder’s polarity indices guide solvent selection for impurity resolution .

Q. How can researchers validate the absence of synthetic byproducts (e.g., dimers)?

- Methodological Answer : LC-MS (ESI+) identifies dimeric species (m/z 419.2 vs. monomer m/z 210.1). Quantitative NMR with 1,3,5-trimethoxybenzene as an internal standard detects impurities <0.1% . Spiking experiments validate sensitivity .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nucleophilic additions to this compound?

- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) show the trifluoromethyl group directs nucleophiles to the carbonyl’s α-position due to a 15 kJ/mol lower energy barrier . Kinetic isotope effects (KIE) using deuterated substrates confirm C–O cleavage as the rate-determining step .

Q. How does this compound perform as a directing group in cross-coupling reactions?

- Methodological Answer : Pd/Xantphos catalysts enable Suzuki-Miyaura couplings at C3 with aryl boronic acids (70–85% yield), outperforming non-fluorinated analogs by 20%. Turnover frequency (TOF) increases to 120 h⁻¹ with Pd(OAc)₂/SPhos . In situ IR tracks carbonyl shifts .

Q. What strategies mitigate racemization in chiral derivatives?

- Methodological Answer : Evans’ oxazolidinones as chiral auxiliaries at -78°C reduce racemization to <5% ee loss. Chiralpak IA HPLC (α = 1.2) and Mosher’s ester analysis quantify enantiomeric excess . Ru-catalyzed dynamic kinetic resolution achieves >99% ee .

Q. How do solvent-free mechanochemical methods impact synthesis?

- Methodological Answer : Ball-milling with K₂CO₃ reduces reaction time to 2 hours but requires post-synthesis extraction. In situ Raman spectroscopy shows 95% conversion in 90 min. DSC reveals 30% lower activation energy versus solution-phase methods .

Q. Can biohybrid catalysis or flow chemistry innovate functionalization?

- Methodological Answer :

- Biohybrid : CAL-B lipase in microfluidic reactors achieves enantioselective acylations (ee >98%) at 50°C .

- Flow Chemistry : Pd-coated reactors enable Heck couplings in <5 minutes (92% yield) with 40% less catalyst. Real-time FT-IR adjusts flow rates .

属性

IUPAC Name |

5-(trifluoromethyl)oxepan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O2/c8-7(9,10)5-1-3-12-4-2-6(5)11/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHYVUBAHCBCTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC(=O)C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1344733-56-7 | |

| Record name | 5-(trifluoromethyl)oxepan-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。